Summary of the Application: 4-Aminobenzene-1,2-diol is used as a monomer in the polymerization process to create a new type of polymer. This polymerization is triggered by sodium periodate .
Methods of Application: The dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol, where the amine group is switched to azide, is polymerized using sodium periodate. This process gives rise to particles with a diameter of up to one micrometer .
Results and Outcomes: The resulting polymer shows a different morphology from polydopamine (PDA) obtained under the same polymerization conditions . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .
4-Aminobenzene-1,2-diol can be used in process simulators like Aspen Plus. These simulators require thermophysical property datafiles, which contain information about the compound’s physical and chemical properties .
This compound can be used in studies involving free radicals, particularly in oxidation, combustion, and thermal cracking kinetics .
4-Aminobenzene-1,2-diol can be used in quantum tools for interpreting infrared (IR) spectra. This involves studying the vibrational modes of the molecule .
4-Aminobenzene-1,2-diol, also known as 4-Aminocatechol, is an organic compound with the molecular formula C₆H₇NO₂. It features an amino group and two hydroxyl groups on a benzene ring, which contribute to its unique chemical properties. The compound is a white to off-white crystalline solid that is soluble in water and exhibits various biological activities, making it valuable in both research and industrial applications.
These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.
4-Aminobenzene-1,2-diol exhibits notable biological activities:
The synthesis of 4-Aminobenzene-1,2-diol typically involves the following methods:
4-Aminobenzene-1,2-diol finds application in various fields:
Studies have shown that 4-Aminobenzene-1,2-diol interacts with specific enzymes and pathways:
Several compounds share structural similarities with 4-Aminobenzene-1,2-diol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Aminophenol | Contains an amino group but no diol | Lacks hydroxyl groups; primarily used as an analgesic. |
Catechol | Contains two hydroxyl groups | Lacks amino group; more reactive in certain reactions. |
4-Nitrocatechol | Contains a nitro group instead of amino | Different reactivity due to electron-withdrawing nitro group. |
2-Aminobenzene-1,4-diol | Similar structure but different positioning of functional groups | Affects reactivity and applications compared to 4-Aminobenzene-1,2-diol. |
The uniqueness of 4-Aminobenzene-1,2-diol lies in its combination of both amino and diol functionalities. This dual functionality enhances its reactivity and versatility compared to similar compounds, making it suitable for diverse applications in both chemistry and biology .